

Application Notes: Synthesis and Application of Silicone Gels Using Divinyltetramethyldisiloxane

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Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

Cat. No.: B8804842

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Introduction

Divinyltetramethyldisiloxane (DVTMD) is an essential organosilicon compound in the formulation of silicone gels and elastomers.^[1] Its distinctive molecular structure, featuring a vinyl group at each end of a short siloxane chain, allows it to function as a highly effective cross-linking agent and a chain-terminating agent in platinum-catalyzed addition cure systems.^{[1][2]} This dual capability provides precise control over the final properties of the silicone network, such as molecular weight, viscosity, and mechanical strength, making it invaluable for a wide range of applications, including in medical devices, drug delivery systems, and tissue engineering.^{[1][3]}

Mechanism of Action: Hydrosilylation Curing

The primary role of Divinyltetramethyldisiloxane in gel formation is to participate in hydrosilylation reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst (a platinum complex with divinyltetramethyldisiloxane).^{[1][4]} When DVTMD is reacted with polymers containing multiple Si-H groups (e.g., hydride-terminated polydimethylsiloxane), it forms stable ethyl bridges, creating a three-dimensional cross-linked network that constitutes the silicone gel or elastomer.^[1] The ratio of vinyl groups (from DVTMD and vinyl-terminated polymers) to Si-H groups is a critical parameter that dictates the cross-link density and, consequently, the mechanical properties of the final material.^[5]

Key Applications

- **End-Capping Agent:** DVTMD is used to control the polymerization of siloxane chains, producing vinyl-terminated silicone polymers of specific molecular weights and viscosities. These polymers are fundamental precursors in addition-cure silicone formulations.[1]
- **Cross-linking Agent:** As a cross-linker, DVTMD connects long polymer chains, transforming the liquid precursors into a solid, elastic gel. The precise control over cross-linking allows for the tailoring of mechanical properties like tensile strength and elongation.[2][5]
- **Biomedical Devices and Drug Delivery:** The biocompatibility and non-toxic nature of silicone gels formulated with DVTMD make them suitable for biomedical applications.[3] These gels can be used as soft tissue simulants, in wound dressings, and as matrices for the controlled release of therapeutic agents.[6][7] Their tunable mechanical properties allow for the creation of materials ranging from extremely soft gels to highly stretchable elastomers.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard Silicone Elastomer Gel

This protocol describes the preparation of a standard silicone gel via a platinum-catalyzed addition cure reaction.

Materials:

- Vinyl-terminated polydimethylsiloxane (V-PDMS) (e.g., DMS-V25, 14 kDa)
- Hydride-terminated polydimethylsiloxane (H-PDMS) or a multi-Si-H functional PDMS crosslinker (e.g., DMS-H25)[5]
- Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst, e.g., SIP6830.3, 3.0 wt% Pt in xylene)[5]
- Divinyltetramethyldisiloxane (DVTMD) (if used as a separate cross-linker or for ratio adjustment)
- Toluene or other suitable solvent (optional, for viscosity reduction)

- Speed mixer or mechanical stirrer
- Molds (e.g., aluminum or PTFE)
- Vacuum oven

Procedure:

- **Component Preparation (Part A):** In a clean container, weigh the desired amount of vinyl-terminated PDMS. Add the platinum-divinyltetramethyldisiloxane complex catalyst. A typical concentration is in the parts-per-million (ppm) range relative to the total polymer weight (e.g., 5-10 ppm Pt).^[4] Mix thoroughly using a speed mixer or mechanical stirrer for 2-3 minutes until the catalyst is homogeneously dispersed.
- **Component Preparation (Part B):** In a separate container, weigh the hydride-terminated PDMS (cross-linker). The amount should be calculated to achieve a specific molar ratio of Si-H groups to vinyl groups (e.g., 0.8 to 1.0).^[4]
- **Mixing:** Add Part B to Part A. For a 1:1 weight ratio system, simply combine equal weights of both parts.^[4] Mix the components thoroughly for 2-5 minutes until a uniform mixture is achieved. If the viscosity is too high, a small amount of solvent can be added, though this will require a subsequent removal step.
- **Degassing:** Place the mixture in a vacuum chamber and apply a vacuum to remove any air bubbles introduced during mixing. Continue degassing until bubbling subsides.
- **Curing:** Pour the degassed mixture into a mold. Place the mold in an oven and cure at a specified temperature and duration. A typical curing cycle is 100 °C for 24 hours.^[5]
- **Post-Curing (Optional):** After the initial cure, the gel can be post-cured at a higher temperature (e.g., 150 °C) for a few hours to ensure complete reaction and remove any volatile components.
- **Demolding:** Allow the cured silicone gel to cool to room temperature before carefully removing it from the mold.

Protocol 2: Synthesis of Vinyl-Terminated PDMS Polymer

This protocol describes the synthesis of a vinyl-terminated PDMS polymer using DVTMD as an end-capping agent.^[8]

Materials:

- Octamethylcyclotetrasiloxane (D4)
- 1,3-Divinyltetramethyldisiloxane (DVTMD)
- Sulfuric acid (H₂SO₄) (catalyst)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Two-necked round-bottom flask with a magnetic stirrer

Procedure:

- **Reaction Setup:** In a two-necked round-bottom flask, combine D4 and DVTMD. The ratio of DVTMD to D4 will determine the final molecular weight of the polymer. For example, to target a degree of polymerization (Dp) of 100, use approximately 99.4 g of D4 and 2.5 g of DVTMD.^[8]
- **Catalysis:** While stirring, add the sulfuric acid catalyst (approximately 2 wt% of the total monomer weight).^[8]
- **Polymerization:** Stir the reaction mixture at room temperature for approximately 22 hours. Monitor the reaction progress by analyzing the solid content. The reaction is considered near completion when the solid content exceeds 85%.^[8]
- **Neutralization:** Once the desired polymerization is achieved, slowly add moist sodium bicarbonate to the flask to neutralize the sulfuric acid catalyst. Continue adding until effervescence ceases.

- Drying: Add anhydrous sodium sulfate to the mixture to remove any traces of moisture.
- Filtration: Filter the mixture to remove the salts (neutralized catalyst and drying agent). The resulting clear, viscous liquid is the vinyl-terminated PDMS polymer.

Data Presentation

Table 1: Mechanical Properties of Highly Stretchable Silicone Elastomers

This table summarizes the mechanical properties of silicone elastomers prepared with varying precursor lengths and Si-H to vinyl molar ratios (R).[5]

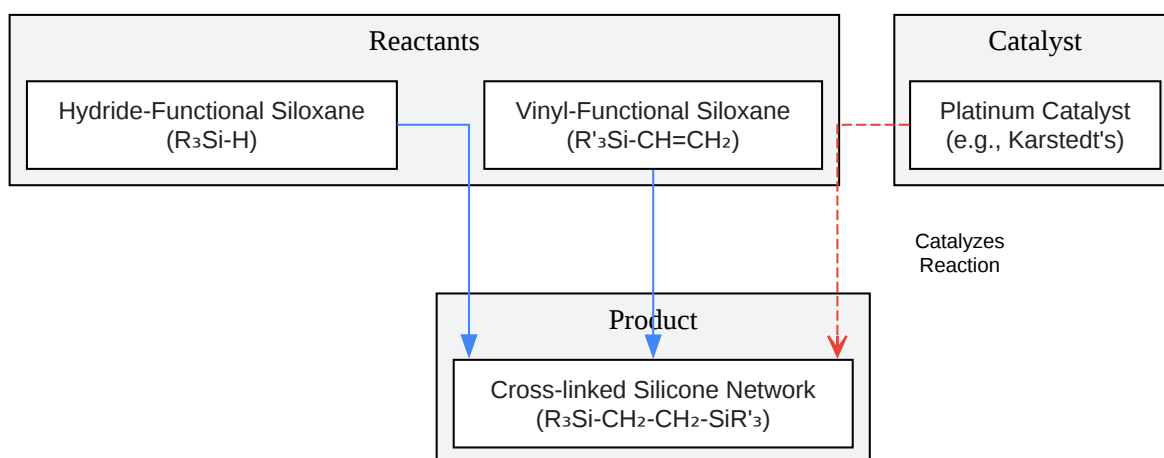
Sample Name	Precursor Polymers (PDMS)	Si-H:Vinyl Ratio (R)	Tensile Strain (%)	Tensile Strength (MPa)	Young's Modulus (MPa)
Ela_DMS-H11	DMS-H11 (1 kDa)	-	71	0.24	0.37
Ela_DMS-H21	DMS-H21 (6 kDa)	-	70	0.35	0.60
Ref_DMS-V25	DMS-H21 & DMS-V22 (6 kDa)	1.15	1040	0.52	0.20
Ref_DMS-V25	DMS-H21 & DMS-V22 (6 kDa)	1.10	1800	0.45	0.15
Ref_DMS-V25	DMS-H21 & DMS-V22 (6 kDa)	1.05	2400	0.38	0.12
Ref_DMS-V25	DMS-H25 & DMS-V25 (14 kDa)	1.05	2800	0.49	0.10

Table 2: Properties of Dry Silicone Gels for Sealing Applications

This table presents typical physical properties of a dry silicone gel formulated for mechanical stress applications.[4]

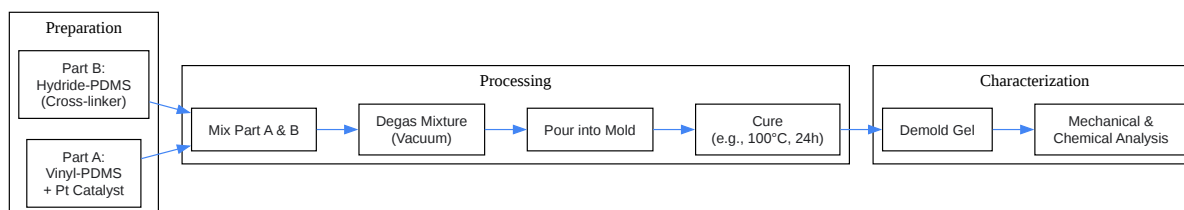
Property	Value Range	Test Method/Conditions
Hardness	100 - 300 g	TA-XT2 texture analyzer
Shore Hardness	26 - 53 Shore 000	Converted from texture analysis
Stress Relaxation	40% - 60%	50% deformation of original size
Compression Set	4% - 20%	50% strain for 1000 hours at 70°C
Oil Bleed Out	< 10%	1.2 atm compression for 60 days at 60°C
Hydride to Vinyl Ratio	0.8 - 1.0	Formulation parameter

Visualizations



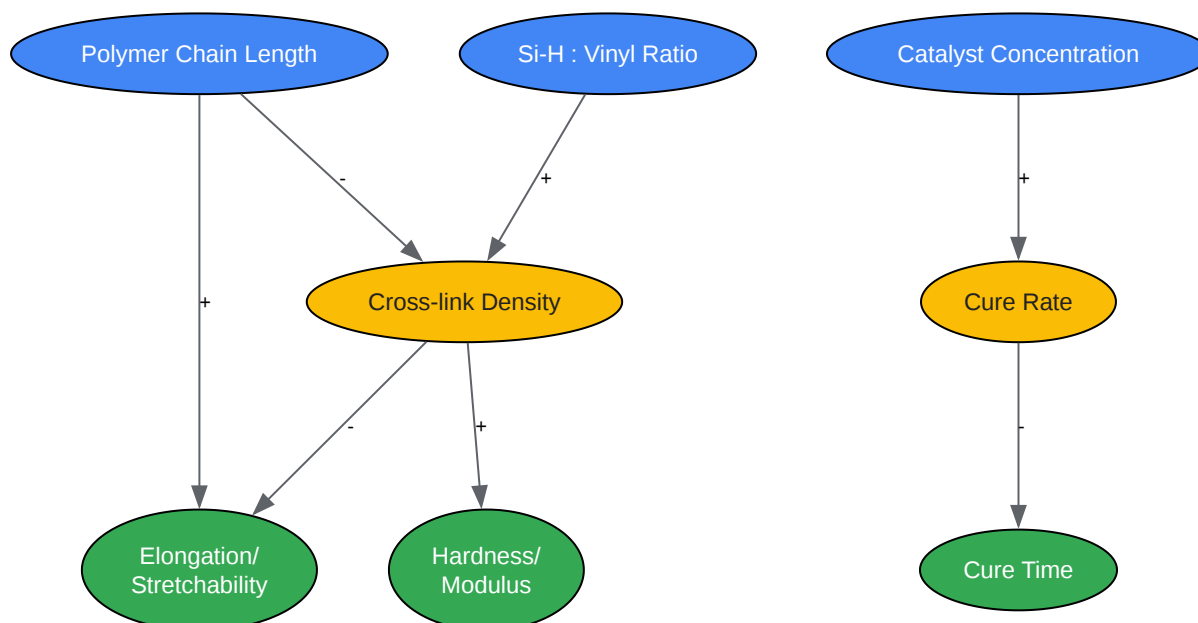
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Caption: Hydrosilylation mechanism for silicone gel cross-linking.



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Caption: Workflow for preparing and characterizing silicone gels.



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Caption: Key formulation factors influencing final gel properties.

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